molecular formula C14H20N2O B11744470 1-amino-N-benzylcyclohexane-1-carboxamide

1-amino-N-benzylcyclohexane-1-carboxamide

Cat. No.: B11744470
M. Wt: 232.32 g/mol
InChI Key: TVSSIABTWLBECS-UHFFFAOYSA-N
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Description

1-Amino-N-benzylcyclohexane-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring substituted with an amino group and a benzyl group, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-benzylcyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions, such as the reaction of cyclohexanone with ammonia or primary amines under reducing conditions.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the amino-substituted cyclohexane in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like benzyl chloride and bases such as sodium hydroxide (NaOH) are used for benzylation reactions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various benzyl-substituted derivatives.

Scientific Research Applications

1-Amino-N-benzylcyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-N-benzylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction and metabolic processes.

Comparison with Similar Compounds

    1-Amino-1-cyclohexanecarboxylic acid: A structurally similar compound with an amino group and a carboxylic acid group on the cyclohexane ring.

    1-Aminocyclopropane-1-carboxylic acid: Another related compound with a smaller cyclopropane ring.

Uniqueness: 1-Amino-N-benzylcyclohexane-1-carboxamide is unique due to the presence of both the benzyl and amino groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-amino-N-benzylcyclohexane-1-carboxamide

InChI

InChI=1S/C14H20N2O/c15-14(9-5-2-6-10-14)13(17)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,15H2,(H,16,17)

InChI Key

TVSSIABTWLBECS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

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